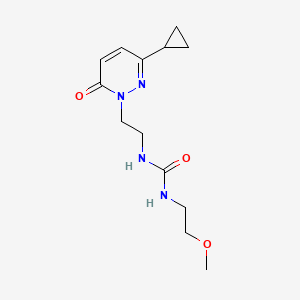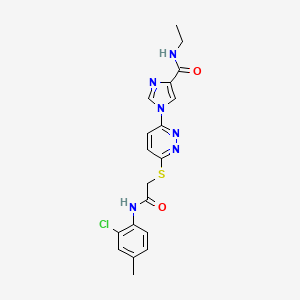![molecular formula C19H18N4O2 B2757951 2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-33-8](/img/structure/B2757951.png)
2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazines and tetrazines involves various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical and Chemical Properties Analysis
The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds within the imidazo[1,2,4]triazine and related heterocyclic families have been extensively studied for their synthesis methods and potential biological activities. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against viral infections demonstrate the significance of such scaffolds in medicinal chemistry. Condensation and ring annulation techniques have been developed to produce these nucleosides, showcasing moderate activity against certain viruses at non-toxic dosage levels (Kim et al., 1978).
Antagonist Activity and Bioisosteric Replacements
The evaluation of pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives in cyclic nucleotide phosphodiesterase type 4 inhibitors exemplifies the compound's potential in drug discovery. This study highlights the significance of structural modification to achieve potent inhibitory activity with high isoenzyme selectivity (Raboisson et al., 2003).
Synthetic Approaches and Chemical Transformations
Research on synthetic methodologies to create highly functionalized tetrahydropyridines with potential biological activity, involving dihydropyridine derivatives, showcases the versatility of imidazo[1,2,4]triazine frameworks in generating bioactive molecules. The use of Diels-Alder reactions to construct such compounds underlines the importance of these scaffolds in organic synthesis (Wasilewska et al., 2011).
Chemiluminescence and Analytical Applications
The development of highly sensitive chemiluminescence derivatization reagents for amines in liquid chromatography, utilizing structures related to imidazo[1,2,4]triazines, indicates the potential use of these compounds in analytical chemistry. Such applications provide a basis for exploring the analytical utilities of the subject compound in detecting amines with high sensitivity and selectivity (Ishida et al., 1995).
Mécanisme D'action
The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, proves significant activity against different tumor cell lines which can be high potential therapeutic candidates .
Orientations Futures
The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . The scientific community has shown significant interest in triazines and tetrazines among the abundant pool of readily available bioactive compounds . This suggests that there is a lot of potential for future research and development in this area.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-7-5-6-8-15(14)13-23-18(25)17(24)22-12-11-21(19(22)20-23)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIDCASEJHMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2757877.png)
![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)


![1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole](/img/structure/B2757883.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)


![2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2757890.png)
